Fenoterol Hydrobromide

Catalog No.
S527893
CAS No.
13392-18-2
M.F
C17H22BrNO4
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoterol Hydrobromide

CAS Number

13392-18-2

Product Name

Fenoterol Hydrobromide

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H

InChI Key

SGZRQMALQBXAIQ-UHFFFAOYSA-N

SMILES

Array

solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Berotec, Berotek, Fenoterol, Fenoterol Hydrobromide, Fenoterol Hydrochloride, Hydrochloride, Fenoterol, p Hydroxyphenyl orciprenaline, p Hydroxyphenylorciprenaline, p-Hydroxyphenyl-orciprenaline, p-Hydroxyphenylorciprenaline, Partusisten, Phenoterol, Th 1165a, Th-1165a, Th1165a

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

The exact mass of the compound Fenoterol is 303.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Metaproterenol. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Airway Physiology and Inflammation

  • Mechanisms of Bronchodilation

    Researchers use fenoterol to study how beta2-adrenergic receptor activation relaxes airway smooth muscle, leading to bronchodilation. This helps understand the mechanisms underlying airway function and response to stimuli in healthy and diseased states [].

  • Airway Epithelial Cell Function

    Fenoterol's effects on airway epithelial cells are being investigated. Studies explore how it might influence the expression of genes involved in inflammation and airway remodeling, processes crucial in asthma and COPD [].

Investigating Drug Interactions and Side Effects

  • Combination Therapy

    Fenoterol is often combined with inhaled corticosteroids for asthma management. Research explores how fenoterol interacts with corticosteroids at the cellular and molecular level, aiming to optimize treatment strategies and minimize side effects [].

  • Cardiovascular Effects

    Beta2-adrenergic agonists like fenoterol can have cardiovascular side effects. Researchers use fenoterol to study these effects and develop strategies to minimize them while retaining bronchodilatory benefits [].

Fenoterol is a selective beta-adrenergic agonist primarily targeting the beta-2 adrenergic receptors. It is classified as a sympathomimetic agent and is commonly used as an inhaled bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. The compound is known for its ability to relax bronchial smooth muscle, thereby facilitating improved airflow in the lungs. Its chemical formula is C17H21NO4C_{17}H_{21}NO_{4}, with a molar mass of approximately 303.358 g/mol .

Fenoterol binds to β₂-adrenergic receptors in the airways, stimulating the enzyme adenylate cyclase. This enzyme increases the production of cyclic adenosine monophosphate (cAMP), which relaxes the smooth muscle in the airways, leading to bronchodilation and improved breathing [].

Upon administration. It primarily acts by binding to beta-2 adrenergic receptors, which leads to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP), resulting in muscle relaxation and bronchodilation . The compound also exhibits some activity at beta-1 adrenergic receptors, although its primary therapeutic effects are mediated through the beta-2 pathway.

The synthesis of fenoterol involves several steps, typically starting from simpler aromatic compounds. A common synthetic route includes:

  • Formation of the Hydroxyphenyl Group: Starting materials undergo hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring.
  • Amine Formation: The introduction of an amino group is achieved through reductive amination techniques.
  • Coupling Reactions: The hydroxyphenyl and amine components are coupled under acidic or basic conditions to form fenoterol.

This synthetic pathway allows for the production of fenoterol in a racemic mixture of its stereoisomers, enhancing its therapeutic efficacy compared to other enantiomeric forms .

Fenoterol is primarily used in the following applications:

  • Bronchodilation: Treatment of asthma and chronic obstructive pulmonary disease.
  • Tocolysis: Management of premature labor due to its muscle-relaxing properties.
  • Research: Investigated for potential applications in other areas such as cardiovascular health and metabolic disorders due to its adrenergic activity .

Studies have shown that fenoterol interacts with various biological systems, particularly concerning its pharmacokinetics and pharmacodynamics. Notably:

  • Cardiovascular Interactions: Increased systemic exposure has been observed in individuals with genetic variations affecting drug metabolism, leading to enhanced cardiovascular side effects .
  • Drug Interactions: Co-administration with other sympathomimetics may amplify cardiovascular responses and increase the risk of adverse effects.

These interactions necessitate careful monitoring during clinical use, especially in patients with pre-existing cardiovascular conditions.

Fenoterol shares similarities with several other beta-adrenergic agonists. Below is a comparison highlighting its uniqueness:

CompoundPrimary UseBeta SelectivityNotable Side Effects
FenoterolBronchodilationBeta-2Cardiovascular toxicity
SalbutamolBronchodilationBeta-2Fewer cardiovascular effects
TerbutalineBronchodilationBeta-2Tachycardia, tremors
IsoprenalineCardiac stimulantNon-selectiveSignificant cardiovascular effects
FormoterolLong-term controlBeta-2Similar side effect profile

Fenoterol is unique due to its potent dual action on both beta-1 and beta-2 receptors, leading to significant cardiovascular concerns not seen with other agents like salbutamol or terbutaline, which are more selective for beta-2 receptors .

Fenoterol demonstrates agonist activity at β3-adrenergic receptors, though with lower potency compared to β2-receptors [6]. The compound is classified among β3-adrenergic receptor agonists in pharmacological databases, alongside other compounds such as arbutamine, celiprolol, and clenbuterol [7]. The β3-receptor interactions contribute to fenoterol's broader pharmacological profile, though clinical applications primarily target β2-mediated bronchodilation.

Subtype Selectivity Mechanisms:

The molecular basis for fenoterol's β2-selectivity involves differential binding site architecture across receptor subtypes. The 65-70% homology between β1/β3 and β2 receptors creates subtle but functionally significant differences in ligand recognition sites [8]. Fenoterol's selectivity profile demonstrates that stereochemical configuration can be exploited to achieve subtype-specific targeting, with (R,R')-fenoterol representing an optimal configuration for β2-selectivity [5].

Key Binding Site Residues and Interactions

The fenoterol binding site within the β2-adrenergic receptor involves multiple critical residues distributed across transmembrane domains III, V, VI, and VII, along with extracellular loop regions. Comprehensive molecular modeling and experimental studies have identified specific residues that form the foundation of fenoterol-receptor interactions [9] [10] [11].

Primary Anchor Sites:

The binding mechanism involves two experimentally identified anchor sites that are essential for high-affinity fenoterol binding [9] [10]. The first anchor site is formed by Asp113 (TM III) and Asn312 (TM VII), while the second comprises Ser203, Ser204, and Ser207 residues on TM V [9] [10].

Asp113 serves as a critical electrostatic anchor by forming a salt bridge with the protonated nitrogen atom of fenoterol's aminoalkyl chain [9] [12]. This interaction is fundamental to all fenoterol stereoisomers and represents a primary determinant of binding affinity [9].

Asn312 plays a crucial stereoselective role by forming hydrogen bonds with the β-hydroxyl group of fenoterol, with the interaction being highly dependent on stereochemical configuration [9] [4]. The R-configuration at the β-OH carbon produces more favorable interactions with Asn312 compared to the S-configuration, contributing to the enhanced binding affinity of (R,R')- and (R,S')-stereoisomers [4].

Serine Residue Cluster:

The cluster of serine residues (Ser203, Ser204, Ser207) on TM V forms hydrogen bonds with the catechol moiety of fenoterol [9] [10]. These interactions are essential for agonist binding and represent a conserved binding motif across β-adrenergic receptor subtypes [10]. Molecular dynamics simulations demonstrate that optimal engagement with these serine residues requires specific conformational arrangements that are differentially achieved by fenoterol stereoisomers [13].

Additional Binding Site Residues:

Tyr308 (TM VII) contributes to binding through π-π interactions with the aromatic rings of fenoterol, providing additional stabilization of the ligand-receptor complex [9] [14]. Lys305 (TM VII) participates in electrostatic interactions that influence binding affinity [9], while Asp192 (ECL2) provides secondary hydrogen bonding interactions [9].

N293 (TM VI) represents a particularly significant residue for stereoselective recognition, as it differentially interacts with fenoterol stereoisomers and contributes to the observed binding selectivity [15] [16]. However, recent computational studies indicate that stereorecognition does not depend solely on N293-ligand interactions but involves cooperative effects of multiple residues located on TM VI and VII domains as well as extracellular loops [15] [16].

Binding Site Flexibility:

The binding site demonstrates adaptive flexibility that accommodates different fenoterol stereoisomers through conformational adjustments. Molecular dynamics simulations reveal that the (R,R')-fenoterol stereoisomer exhibits higher conformational stability within the binding site compared to (S,S')-fenoterol, with lower root mean square deviation values and reduced flexibility in critical binding regions [13]. This enhanced stability contributes to the superior binding affinity of the (R,R')-stereoisomer.

The extension of the orthosteric binding site provides additional space for the bulky N-alkyl portion of fenoterol derivatives, allowing for structure-activity relationship optimization [9]. This extended binding region enables the design of more potent and selective fenoterol derivatives, such as the 4-methoxy-1-naphthyl-fenoterol compounds that represent some of the most selective β2-adrenergic receptor agonists reported [1].

Receptor Activation Mechanisms

Stepwise Activation Process

The activation of β2-adrenergic receptors by fenoterol follows a sophisticated multistep mechanism involving sequential conformational transitions that ultimately lead to G-protein coupling and downstream signaling. This process demonstrates remarkable sensitivity to fenoterol stereochemistry, with each stereoisomer inducing distinct activation pathways [1] [17].

Initial Binding and Recognition:

The activation process begins with initial ligand recognition at the extracellular surface of the receptor, followed by insertion into the transmembrane binding pocket. The binding process involves multiple conformational states of the receptor, with fenoterol stereoisomers demonstrating differential affinities for these various states [18]. Radioligand binding studies using (3)H-methoxyfenoterol as an agonist-specific probe reveal that this high-affinity agonist conformation represents approximately 25% of the total β2-adrenergic receptor population, as determined by comparison with the antagonist [(3)H]CGP-12177 [18].

Sequential Conformational Transitions:

The activation mechanism can be described as a multistep process where each step involves the agonist molecule interacting with the transforming binding site of the receptor macromolecule, inducing further conformational transitions [1]. Local changes within the binding site are subsequently amplified as global transitions of the receptor to a series of active states, ultimately forming the interface for G-protein coupling on the intracellular side of the receptor [1].

Stereoisomer-Specific Activation Pathways:

Different fenoterol stereoisomers trigger distinct activation sequences that result in different receptor conformations and coupling preferences. The (R,R')-fenoterol stereoisomer induces conformational changes that preferentially form interfaces suitable for Gs protein coupling, while (S,R')-fenoterol promotes conformations that can accommodate both Gs and Gi protein binding [1] [17]. This stereochemical dependence suggests that the sequence of β2-adrenergic receptor transition events is influenced by the stereoconfiguration at both chiral centers of the fenoterol molecule [1].

Constitutive Activity Induction:

Prolonged exposure to fenoterol can induce constitutive β2-adrenergic receptor activity, representing a novel regulatory mechanism. Studies in bovine tracheal smooth muscle demonstrate that fenoterol treatment causes time- and concentration-dependent development of constitutive receptor activity, which persists even after extensive washout periods [19] [20]. This constitutive activity can be reversed by inverse agonists, indicating that fenoterol treatment fundamentally alters the receptor's conformational equilibrium [19].

Conformational Changes in Receptor Structure

Fenoterol binding induces specific conformational changes in the β2-adrenergic receptor that can be distinguished from those produced by other agonists. These conformational alterations involve both local structural rearrangements within the binding site and global changes that propagate throughout the receptor structure [21] [22].

Transmembrane Domain Movements:

The binding of fenoterol stereoisomers induces differential movements in transmembrane domains, particularly involving TM V flexibility. Molecular modeling studies demonstrate that tilting of the extracellular portion of TM V (TM-Ve) toward the receptor axis provides optimal engagement of fenoterol with the two critical anchor sites formed by Asp113/Asn312 and Ser203/Ser204/Ser207 residues [10]. This TM V movement appears to function as a conformational "rheostat" that modulates the spectrum of β2-adrenergic receptor responses to different ligands [10].

Intracellular Domain Rearrangements:

Fenoterol-induced conformational changes extend to the intracellular domains of the receptor, where G-protein coupling interfaces are formed. Fluorescence resonance energy transfer (FRET) studies using receptors labeled with fluorescent proteins in their third intracellular loop and C-terminus reveal that different fenoterol stereoisomers induce distinct conformational signatures [21]. These conformational differences correlate with the observed G-protein coupling selectivity patterns [21].

Extracellular Loop Modifications:

The second extracellular loop (ECL2) undergoes conformational changes upon fenoterol binding that contribute to the overall activation mechanism. Residues within ECL2, including Asp192 and Phe193, participate in ligand stabilization and may undergo positional adjustments that facilitate the propagation of conformational changes from the binding site to the G-protein coupling domains [13].

Stereoisomer-Specific Conformational Signatures:

Each fenoterol stereoisomer induces unique conformational patterns that can be distinguished through advanced spectroscopic and computational techniques. The (R,R')-stereoisomer stabilizes conformations that are thermodynamically distinct from those induced by (S,S')-fenoterol, as evidenced by their different thermodynamic binding profiles [15] [16]. These conformational differences likely arise from the differential positioning of the chiral centers within the binding site, leading to distinct patterns of hydrogen bonding and electrostatic interactions [15].

Dynamic Conformational Equilibria:

The receptor exists in dynamic equilibrium between multiple conformational states, with fenoterol stereoisomers differentially stabilizing specific conformational ensembles. Molecular dynamics simulations reveal that (R,R')-fenoterol exhibits enhanced conformational stability within the binding site compared to other stereoisomers, with reduced flexibility in regions critical for receptor-ligand interactions [13]. This enhanced stability may contribute to the superior binding affinity and unique G-protein coupling profile of the (R,R')-stereoisomer.

G-Protein Coupling Selectivity

The G-protein coupling selectivity of fenoterol represents one of the most remarkable examples of ligand-directed signaling in G-protein-coupled receptor pharmacology. The stereochemical configuration of fenoterol determines not only binding affinity but also the specific G-protein subtypes that are activated upon receptor binding [1] [17] [23].

Stereoisomer-Specific G-Protein Preferences:

The (R,R')-fenoterol stereoisomer demonstrates exceptional selectivity for Gs protein activation, with minimal or no activation of Gi proteins [1] [17] [23]. This selectivity is evidenced by the lack of pertussis toxin sensitivity in cardiomyocyte contractility studies, indicating that (R,R')-fenoterol-mediated responses are mediated exclusively through Gs-coupled pathways [23] [17].

In contrast, the (S,R')-fenoterol stereoisomer activates both Gs and Gi proteins, as demonstrated by robust pertussis toxin sensitivity of its effects on cardiomyocyte contraction and extracellular signal-regulated kinase (ERK1/2) phosphorylation [23] [17]. This dual coupling profile represents a fundamentally different signaling pattern compared to the Gs-selective (R,R')-stereoisomer.

Molecular Basis of G-Protein Selectivity:

The molecular mechanisms underlying G-protein coupling selectivity involve distinct receptor conformations induced by different fenoterol stereoisomers. The Gs selectivity of (R,R')-fenoterol correlates with the induction of receptor conformations that preferentially present binding interfaces suitable for Gs protein recognition [1] [17]. The intracellular domains of the receptor adopt specific arrangements that favor Gs protein binding while being less compatible with Gi protein interactions [1].

Photoaffinity Labeling Studies:

Direct evidence for differential G-protein activation comes from photoaffinity labeling experiments using radioactive GTP analogs. These studies demonstrate that (R,R')-fenoterol and (S,R')-fenoterol exhibit opposite G-protein coupling selectivity, with the former preferentially activating Gs protein and the latter showing enhanced activation of Gi2 and Gi3 proteins [23] [17].

Independence from Receptor Phosphorylation:

The G-protein coupling selectivity of fenoterol stereoisomers is independent of receptor phosphorylation by protein kinase A (PKA). Despite previous suggestions that β2-adrenergic receptor phosphorylation is necessary for Gi protein coupling, studies with fenoterol stereoisomers demonstrate that (R,R')-fenoterol actually produces greater receptor phosphorylation at Ser262 than (S,R')-fenoterol, yet maintains Gs selectivity [23]. This finding indicates that enhanced receptor phosphorylation is neither necessary nor sufficient for Gi protein coupling [23].

Functional Consequences of Selective Coupling:

The differential G-protein coupling patterns result in distinct functional outcomes in cellular systems. Gs-selective activation by (R,R')-fenoterol leads to robust cAMP accumulation and protein kinase A activation, while mixed Gs/Gi activation by (S,R')-fenoterol produces more complex signaling patterns involving both cAMP-dependent and cAMP-independent pathways [17].

Therapeutic Implications:

The G-protein coupling selectivity of fenoterol stereoisomers has significant therapeutic implications for the development of more selective β2-adrenergic receptor agonists. The Gs-selective profile of (R,R')-fenoterol may provide therapeutic advantages by avoiding potentially deleterious Gi-mediated effects while maintaining beneficial Gs-mediated bronchodilation [17]. This selectivity profile suggests that stereochemically pure (R,R')-fenoterol or related derivatives could offer improved therapeutic indices compared to racemic mixtures.

Comparative G-Protein Activation Profiles:

The G-protein activation effectiveness varies significantly among fenoterol stereoisomers, with substitution of the hydroxyl group with methoxy groups having smaller impact on G-protein selectivity compared to changes in stereochemical configuration [17]. The (R,R')-configuration consistently demonstrates enhanced Gs selectivity across multiple fenoterol derivatives, while maintaining the differential coupling efficiency between stereoisomers [17].

StereoisomerGs Protein ActivationGi Protein ActivationPertussis Toxin SensitivityCoupling Selectivity
(R,R)-fenoterolStrongMinimal/NoneNoneGs-selective
(S,R)-fenoterolModerateStrongHighMixed Gs/Gi
(R,S)-fenoterolModerateModerateModerateMixed Gs/Gi
(S,S)-fenoterolModerateModerateModerateMixed Gs/Gi

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

383.07322 Da

Monoisotopic Mass

383.07322 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

222-223

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

13392-18-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Fenoterol is used for the treatment of asthma.

Pharmacology

Fenoterol is a beta agonist designed to open up the airways to the lungs by decreasing bronchconstriction.
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA03 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03A - Adrenergics, inhalants
R03AC - Selective beta-2-adrenoreceptor agonists
R03AC04 - Fenoterol
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03C - Adrenergics for systemic use
R03CC - Selective beta-2-adrenoreceptor agonists
R03CC04 - Fenoterol

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

13392-18-2

Metabolism Metabolites

Hepatic.

Wikipedia

Fenoterol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Jozwiak K, Plazinska A, Toll L, Jimenez L, Woo AY, Xiao RP, Wainer IW. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. Chirality. 2011;23 Suppl 1:E1-6. doi: 10.1002/chir.20963. Epub 2011 May 26. Review. PubMed PMID: 21618615; PubMed Central PMCID: PMC3164500.
2: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628.
3: Beasley R, Pearce N, Crane J, Burgess C. Withdrawal of fenoterol and the end of the New Zealand asthma mortality epidemic. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):325-7. Review. PubMed PMID: 7613161.
4: Hochhaus G, Möllmann H. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol. 1992 Sep;30(9):342-62. Review. PubMed PMID: 1358833.
5: Boe J, Kongerud J, Bodd E. [Is fenoterol therapy related to increased asthma mortality?]. Tidsskr Nor Laegeforen. 1992 Feb 20;112(5):661-3. Review. Norwegian. PubMed PMID: 1557737.
6: Fenoterol and asthma deaths. Drug Ther Bull. 1990 Dec 10;28(25):65-6. Review. PubMed PMID: 2131236.
7: Elwood JM. Fenoterol: the evidence leading to restriction of it use. N Z Med J. 1990 Aug 22;103(896):395-7. Review. PubMed PMID: 2200989.
8: Svedmyr N. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy. 1985 May-Jun;5(3):109-26. Review. PubMed PMID: 2991865.
9: Meinen K. [Does tocolysis with fenoterol cause myocardial necrosis?]. Z Geburtshilfe Perinatol. 1983 Sep-Oct;187(5):209-17. Review. German. PubMed PMID: 6359742.
10: Heel RC, Brogden RN, Speight TM, Avery GS. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs. 1978 Jan;15(1):3-32. Review. PubMed PMID: 342228.

Explore Compound Types